molecular formula C28H39ClO5 B009462 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one CAS No. 19898-96-5

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

Cat. No.: B009462
CAS No.: 19898-96-5
M. Wt: 491.1 g/mol
InChI Key: CEUVHLKCEJLVTP-SMNCXKCUSA-N
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Description

Jaborosalactone E is a naturally occurring compound belonging to the withanolide family, which are polyoxygenated steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, such as Jaborosa odonelliana and Jaborosa runcinata. Jaborosalactone E has garnered attention due to its unique chemical structure and potential biological activities, including antifeedant and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jaborosalactone E can be isolated from the aerial parts of Jaborosa odonelliana and Jaborosa runcinata. The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques. The compound is characterized using spectroscopic methods such as NMR and MS .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for Jaborosalactone E. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic biology and organic synthesis may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Jaborosalactone E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups such as hydroxyl, ketone, and ester groups .

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize hydroxyl groups to ketones or aldehydes.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Jaborosalactone E involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating key signaling pathways such as NF-κB and HSP90, which are involved in inflammation and cancer progression . The compound’s ability to inhibit these pathways may contribute to its cytotoxic and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Jaborosalactone E is unique due to its specific structural features, including the presence of a chlorine atom and multiple hydroxyl groups. These structural elements contribute to its distinct reactivity and biological activities, setting it apart from other withanolides .

Properties

CAS No.

19898-96-5

Molecular Formula

C28H39ClO5

Molecular Weight

491.1 g/mol

IUPAC Name

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1

InChI Key

CEUVHLKCEJLVTP-SMNCXKCUSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO

Isomeric SMILES

CC1=C(C(=O)OC(C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 2
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 3
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 4
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 5
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 6
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

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